Piprozolin

Descripción

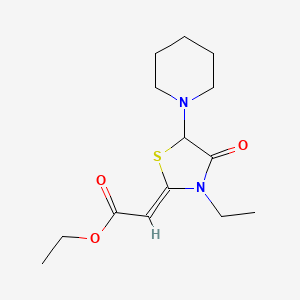

Structure

3D Structure

Propiedades

Número CAS |

95406-07-8 |

|---|---|

Fórmula molecular |

C14H22N2O3S |

Peso molecular |

298.40 g/mol |

Nombre IUPAC |

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |

Clave InChI |

UAXYBJSAPFTPNB-KHPPLWFESA-N |

SMILES isomérico |

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |

SMILES canónico |

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piprozoline involves several steps:

Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.

Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.

Bromination: The active methylene group is brominated.

Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding piprozoline.

Industrial Production Methods

Industrial production methods for piprozoline are similar to the synthetic routes mentioned above but are scaled up to meet industrial demands. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Piprozoline undergoes various chemical reactions, including:

Oxidation: Piprozoline can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of piprozoline .

Aplicaciones Científicas De Investigación

Piprozoline has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Piprozoline is studied for its effects on biological systems, particularly its choleretic activity.

Medicine: It is used in bile therapy to promote bile flow and treat related conditions.

Industry: Piprozoline is used in the production of pharmaceuticals and other chemical products

Mecanismo De Acción

Piprozoline exerts its effects primarily through its choleretic activity. It stimulates the liver to produce more bile, which aids in digestion and the absorption of fats. The molecular targets and pathways involved include the activation of specific receptors in the liver that regulate bile production .

Comparación Con Compuestos Similares

Similar Compounds

Fenclozic Acid: Unlike piprozoline, fenclozic acid has anti-inflammatory activity rather than choleretic activity.

Etozolin: Another compound with diuretic properties, differing from piprozoline’s choleretic effects.

Uniqueness

Piprozoline is unique in its specific choleretic activity, making it particularly useful in conditions where increased bile flow is desired. Its structure allows it to interact with liver receptors in a way that promotes bile production more effectively than similar compounds .

Actividad Biológica

Piprozoline is a synthetic compound primarily recognized for its biological activity as a choleretic agent, promoting bile production and secretion from the liver. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Piprozoline's chemical structure is characterized by its IUPAC name, ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, with a molecular formula of C15H20N2O2S and a molecular weight of 298.40 g/mol. The presence of a thiazolidine ring and piperidine moiety contributes to its unique biological properties.

Research indicates that piprozoline enhances bile production through interactions with liver cells, particularly affecting bile-producing cells. The exact molecular mechanisms remain under investigation, but it is believed that piprozoline activates specific receptors involved in bile synthesis.

Biological Activities

Piprozoline exhibits several significant biological activities:

- Choleretic Activity : Promotes bile flow, beneficial for liver function and digestion.

- Anticancer Potential : Some derivatives of pyrazoline compounds have shown promising anticancer activity in vitro, particularly against leukemia cell lines .

- Antitrypanosomal Activity : Compounds related to piprozoline have demonstrated activity against Trypanosoma brucei, suggesting potential for treating trypanosomiasis .

Comparative Analysis with Other Compounds

The following table compares piprozoline with other choleretic agents regarding their molecular structure and primary uses:

| Compound Name | Molecular Formula | Primary Use |

|---|---|---|

| Piprozoline | C15H20N2O2S | Bile production enhancement |

| Ursodeoxycholic Acid | C24H40O6 | Treatment of cholestasis |

| Chenodeoxycholic Acid | C24H38O4 | Bile acid supplement |

| Silymarin | C25H22O10S | Liver protection and regeneration |

Piprozoline's unique structural features allow it to interact specifically with liver receptors that regulate bile production more effectively than other compounds.

Case Studies and Research Findings

A notable study evaluated the anticancer activity of novel 5-pyrazoline substituted 4-thiazolidinones derived from piprozoline. The compounds 4d and 4f showed significant sensitivity against leukemia subpanel cell lines, with GI50 values ranging from 1.64 to 4.58 µM . This highlights the potential for piprozoline derivatives in cancer therapy.

Another investigation focused on the synthesis of new pyrazoline derivatives from various precursors, which were tested for antibacterial and antifungal activities. Some derivatives exhibited strong antibacterial effects, indicating the broader therapeutic potential of piprozoline-related compounds .

Future Directions in Research

Further research is essential to elucidate the detailed pharmacodynamics and pharmacokinetics of piprozoline. Understanding its interactions at the molecular level could provide insights into its efficacy and safety profiles in clinical applications. Additionally, exploring its potential in treating liver dysfunctions like cholestasis could open new avenues for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.